Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Overview
Description
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is a deuterated derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in research involving isotopic labeling. The molecular formula of this compound is C4D8H2N2·2HCl, and it has a molecular weight of 167.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride typically involves the deuteration of piperazine. One common method includes the reaction of piperazine with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. The resulting deuterated piperazine is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The final product is typically purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form deuterated derivatives of piperazine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products: The major products formed from these reactions include deuterated N-oxides, reduced piperazine derivatives, and substituted piperazine compounds .
Scientific Research Applications
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is similar to that of non-deuterated piperazine. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms, such as parasitic worms .
Comparison with Similar Compounds
Piperazine: The non-deuterated form of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride.
Morpholine-2,2,3,3,5,5,6,6-d8: Another deuterated heterocyclic compound with similar applications.
Piperidine-d11: A deuterated derivative of piperidine, used in similar research applications
Uniqueness: this compound is unique due to its high isotopic purity and specific deuteration pattern, making it particularly valuable in isotopic labeling studies. Its ability to serve as an internal standard in analytical techniques sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2/i1D2,2D2,3D2,4D2;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-JWDQIEIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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